Pim-1 Kinase Inhibition: Sub-Nanomolar Potency Achieved Through the Extended Piperazine Scaffold
The title compound demonstrates low-nanomolar inhibition of Pim-1 kinase, a profile absent in the simpler N-[4-(2-pyridyl)thiazol-2-yl]benzamide series. In a radiometric filtration assay measuring [33P]-ATP incorporation into PIM2tide substrate, the compound inhibited human Pim-1 with an IC50 of 2 nM [1]. By contrast, the core N-[4-(2-pyridyl)thiazol-2-yl]benzamide scaffold was originally characterized as a micromolar adenosine receptor ligand with no reported Pim kinase activity [2]. This >500-fold shift in potency and target class is attributed to the 3-oxopropyl-piperazine extension, which introduces critical hinge-binding contacts absent in the minimal scaffold.
| Evidence Dimension | Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | N-[4-(2-pyridyl)thiazol-2-yl]benzamide scaffold: no detectable Pim-1 inhibition reported; adenosine A1/A3 affinity in micromolar range (Ki >1,000 nM) [2] |
| Quantified Difference | >500-fold improvement in target potency; complete target-class switch |
| Conditions | Radiometric filtration assay, pH 7.4, 22 °C, [33P]-ATP incorporation into PIM2tide substrate |
Why This Matters
For procurement decisions in oncology kinase programs, the 2 nM Pim-1 IC50 provides a validated starting point for lead optimization, whereas the simpler benzamide scaffold offers no kinase activity and would be wasted resource.
- [1] BindingDB Entry BDBM104137; Array Biopharma US Patent US8575145. IC50 data for Pim-1 (2 nM), Pim-2 (562 nM), Pim-3 (11 nM). View Source
- [2] van Muijlwijk-Koezen, J.E. et al. J. Med. Chem. 2001, 44 (5), 749–762. View Source
